molecular formula C8H10N2O3 B1296117 methyl N-[1-(furan-2-yl)ethylideneamino]carbamate CAS No. 22589-72-6

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate

Cat. No.: B1296117
CAS No.: 22589-72-6
M. Wt: 182.18 g/mol
InChI Key: YLPMLUUFQYIBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that features a furan ring, a hydrazine moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate typically involves the condensation of furan-2-carbaldehyde with methyl hydrazinecarboxylate. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazine moiety can be reduced to form corresponding hydrazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding hydrazides.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The furan ring and hydrazine moiety are key functional groups that contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(benzofuran-2-yl)ethylidene]hydrazine-1-carboxylate
  • Methyl 2-[1-(thiophene-2-yl)ethylidene]hydrazine-1-carboxylate
  • Methyl 2-[1-(pyrrole-2-yl)ethylidene]hydrazine-1-carboxylate

Uniqueness

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing benzofuran, thiophene, or pyrrole rings. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMLUUFQYIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279212
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22589-72-6
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.